molecular formula C4H6Br2O B14505652 3,4-Dibromobut-3-en-2-ol CAS No. 62872-37-1

3,4-Dibromobut-3-en-2-ol

Cat. No.: B14505652
CAS No.: 62872-37-1
M. Wt: 229.90 g/mol
InChI Key: MBKXHJHFTFYUHO-UHFFFAOYSA-N
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Description

3,4-Dibromobut-3-en-2-ol is an organic compound with the molecular formula C4H6Br2O. It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a butene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibromobut-3-en-2-ol can be synthesized through the bromination of but-3-en-2-ol. One common method involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction typically proceeds at room temperature, and the bromine atoms add across the double bond of the butene, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of bromine, which is highly reactive and corrosive .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromobut-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of but-3-en-2-ol derivatives.

    Oxidation: Formation of 3,4-dibromobutanal or 3,4-dibromobutanone.

    Reduction: Formation of but-3-en-2-ol.

Scientific Research Applications

3,4-Dibromobut-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromobut-3-en-2-ol involves its interaction with molecular targets such as enzymes. For instance, when used as a precursor for cholinesterase inhibitors, it interacts with the active site of acetylcholinesterase, inhibiting its activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromobut-3-en-2-ol is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s reactivity and interactions in chemical and biological systems .

Properties

CAS No.

62872-37-1

Molecular Formula

C4H6Br2O

Molecular Weight

229.90 g/mol

IUPAC Name

3,4-dibromobut-3-en-2-ol

InChI

InChI=1S/C4H6Br2O/c1-3(7)4(6)2-5/h2-3,7H,1H3

InChI Key

MBKXHJHFTFYUHO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=CBr)Br)O

Origin of Product

United States

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